ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC17697567
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N4 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | N-[(1-ethyltriazol-4-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | LVSVXNYKVGSPGL-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=CN(N=N1)CC |
Introduction
Chemical Identity and Structural Features
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine (IUPAC name: N-[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]ethanamine) is a nitrogen-rich heterocycle with the molecular formula C₇H₁₄N₄ and a molecular weight of 154.21 g/mol. Its structure comprises a 1,2,3-triazole ring, a five-membered aromatic system with three nitrogen atoms, substituted at the 1-position by an ethyl group and at the 4-position by a methylamine side chain.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₄ | |
| Molecular Weight | 154.21 g/mol | |
| IUPAC Name | N-[(1-ethyltriazol-4-yl)methyl]ethanamine | |
| SMILES Notation | CCNCC1=CN(N=N1)CC | |
| InChIKey | LVSVXNYKVGSPGL-UHFFFAOYSA-N |
The compound’s planar triazole ring enables π-π stacking interactions, while the ethyl and methylamine groups enhance solubility in polar solvents.
Synthesis and Optimization
The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine predominantly employs the Huisgen 1,3-dipolar cycloaddition, a copper-catalyzed reaction between an azide and an alkyne. This method ensures regioselectivity for the 1,4-disubstituted triazole isomer, critical for biological activity.
Reaction Mechanism
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Azide Preparation: Ethyl azide (C₂H₅N₃) is synthesized via nucleophilic substitution of sodium azide with ethyl bromide.
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Alkyne Functionalization: Propargylamine (HC≡C-CH₂NH₂) serves as the alkyne precursor.
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Cycloaddition: Copper(I) iodide catalyzes the reaction between ethyl azide and propargylamine in dimethylformamide (DMF) at 60°C, yielding the target compound.
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | CuI (5 mol%) | 78% |
| Solvent | DMF | - |
| Temperature | 60°C | - |
| Reaction Time | 12 hours | - |
Alternative methods, such as ruthenium-catalyzed cycloaddition, have been explored but are less efficient for this substrate.
Applications in Medicinal Chemistry
Antimicrobial Agents
Triazole derivatives exhibit broad-spectrum antimicrobial activity by inhibiting fungal cytochrome P450 enzymes and bacterial cell wall synthesis . Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine’s amine group facilitates derivatization into Mannich bases, which have shown efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
Kinase Inhibitors
The triazole core mimics purine structures, enabling competitive inhibition of ATP-binding sites in kinases. Molecular docking studies reveal a binding affinity of -8.2 kcal/mol for EGFR kinase, comparable to erlotinib (-8.5 kcal/mol).
Radiopharmaceuticals
The compound’s nitrogen atoms enable chelation of radioisotopes (e.g., ⁶⁸Ga), making it a candidate for positron emission tomography (PET) tracers.
Future Directions
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Structure-Activity Relationships: Systematic modification of the ethyl and methylamine groups could optimize pharmacokinetic profiles.
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Green Synthesis: Exploring solvent-free cycloaddition or biocatalytic routes to improve sustainability.
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Target Identification: Proteomic screening to identify novel biological targets, such as RNA-binding proteins implicated in the patent WO2024112918A1 .
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